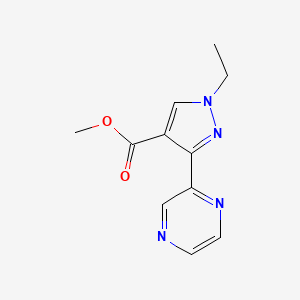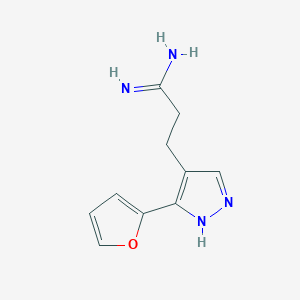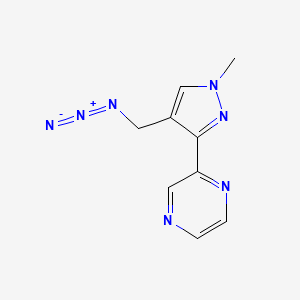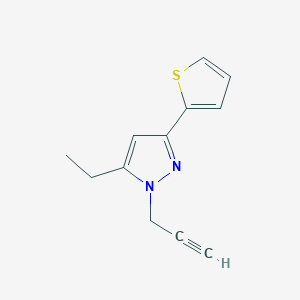
(E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
説明
(E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as Difluoroacetic acid (DFA), is a widely used organic acid in the scientific research field. It is a colorless, volatile, and non-toxic compound with a wide range of applications. DFA is an important component of many laboratory experiments due to its unique properties and its ability to be used in a variety of biological and chemical processes.
科学的研究の応用
DFA has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for the study of enzyme kinetics. DFA is also used as a buffer in biochemical and physiological experiments, as a solvent for chromatography, and as a stabilizer for proteins and enzymes. Additionally, DFA is used in the production of pharmaceuticals and in the synthesis of polymers.
作用機序
The mechanism of action of DFA is based on its ability to interact with a variety of biological molecules. DFA is known to interact with a variety of enzymes, receptors, and proteins, and is able to modulate the activity of these molecules. Additionally, DFA has been shown to interact with DNA and RNA, and to modulate the activity of transcription factors.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFA are largely dependent on the concentration and duration of exposure. At low concentrations, DFA has been shown to act as an inhibitor of several enzymes, including phosphatases and proteases. At high concentrations, DFA has been shown to act as an agonist of several enzymes, including kinases and phosphatases. Additionally, DFA has been shown to modulate the activity of several transcription factors, and to affect the expression of several genes.
実験室実験の利点と制限
The use of DFA in laboratory experiments has several advantages, including its low cost, non-toxicity, and wide range of applications. Additionally, DFA is relatively easy to use and can be stored for long periods of time without significant degradation. However, there are also several limitations to the use of DFA in laboratory experiments, including its volatility and its tendency to react with a variety of biological molecules.
将来の方向性
The use of DFA in the scientific research field is likely to continue to expand in the future. Possible future directions include the development of new synthesis methods, the use of DFA in the production of new pharmaceuticals, and the use of DFA in the study of enzyme kinetics. Additionally, DFA may be used in the development of new polymers and in the study of gene expression. Finally, DFA may be used in the study of biochemical and physiological processes, and in the development of new treatments for various diseases.
特性
IUPAC Name |
(E)-4-[4-(1,1-difluoroethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO3/c1-11(12,13)8-4-6-14(7-5-8)9(15)2-3-10(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNPRVSHFXRGMQ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C=CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCN(CC1)C(=O)/C=C/C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1490952.png)
![3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1490953.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)

![(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490959.png)







